molecular formula C19H24N2O2 B2403902 N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide CAS No. 953197-07-4

N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide

Cat. No.: B2403902
CAS No.: 953197-07-4
M. Wt: 312.413
InChI Key: LVWUIJORWZPZOS-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and a methoxybenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide can be achieved through several synthetic routes. One common method involves the amidation reaction between a carboxylic acid derivative and an amine. For instance, the reaction between 2-methoxybenzoic acid and 3-(4-(dimethylamino)phenyl)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired amide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of lead acetate as a catalyst in a solvent-free environment. This approach has been shown to increase the reaction rate and yield of the amidation process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide is unique due to its specific combination of a dimethylamino group, a phenyl ring, and a methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-21(2)16-12-10-15(11-13-16)7-6-14-20-19(22)17-8-4-5-9-18(17)23-3/h4-5,8-13H,6-7,14H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWUIJORWZPZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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